molecular formula C15H10BrNO2 B11712241 2-(4-bromo-3-methylphenyl)-1H-isoindole-1,3(2H)-dione

2-(4-bromo-3-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11712241
M. Wt: 316.15 g/mol
InChI Key: YQDRINXKPVXZOP-UHFFFAOYSA-N
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Description

2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a brominated phenyl group attached to an isoindole-dione core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the reaction of 4-bromo-3-methylphenyl derivatives with isoindole-dione precursors. One common method includes the use of methyl 4-bromo-3-methylbenzoate as a starting material, which undergoes a series of reactions including bromination, esterification, and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

    Cyclization Reactions: The isoindole-dione core can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, quinones, hydroquinones, and various cyclized compounds.

Scientific Research Applications

2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The isoindole-dione core may also play a role in binding to biological macromolecules, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-3-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a brominated phenyl group and an isoindole-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10BrNO2/c1-9-8-10(6-7-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3

InChI Key

YQDRINXKPVXZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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